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Introduction
TYRA-200 is an investigational, orally bioavailable small-molecule inhibitor targeting Fibroblast

Growth Factor Receptors (FGFR) 1, 2, and 3.[1] Developed by Tyra Biosciences, this next-

generation covalent inhibitor was engineered to address the significant clinical challenge of

acquired resistance to existing FGFR-targeted therapies, particularly in cancers driven by

FGFR2 alterations.[2][3] This document provides a comprehensive technical overview of the

mechanism of action of TYRA-200, supported by preclinical data, experimental methodologies,

and pathway visualizations.

Core Mechanism of Action: Potent and Selective
FGFR Inhibition
TYRA-200 exerts its anti-neoplastic activity through the targeted inhibition of the FGFR family

of receptor tyrosine kinases. FGFRs are key regulators of cellular processes including

proliferation, differentiation, and survival.[3] In a variety of malignancies, genetic alterations

such as gene fusions, amplifications, and activating mutations in FGFRs can lead to oncogenic

signaling and tumor growth.[3]

TYRA-200 was designed using a structure-based approach to potently and selectively inhibit

FGFR1, 2, and 3, while sparing FGFR4.[4] This selectivity is crucial for minimizing off-target
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effects. The primary therapeutic rationale for TYRA-200 is its robust activity against wild-type

FGFR2 and a broad spectrum of clinically observed resistance mutations that render first-

generation FGFR inhibitors ineffective.[3][4]

Overcoming Acquired Resistance
A major limitation of current approved pan-FGFR inhibitors is the emergence of on-target

resistance mutations within the FGFR2 kinase domain.[3] These mutations often occur at the

"gatekeeper" residue (e.g., V565F/L) or in the "molecular brake" region (e.g., N550K).[3][5]

TYRA-200 was specifically designed to maintain potent inhibitory activity against these and

other resistance mutations, offering a potential new line of therapy for patients who have

progressed on prior FGFR-targeted treatments.[4][5]

Signaling Pathway and TYRA-200's Point of
Intervention
The diagram below illustrates the canonical FGF/FGFR signaling pathway and the inhibitory

action of TYRA-200. Upon binding of Fibroblast Growth Factor (FGF) ligands, FGFRs dimerize

and autophosphorylate, initiating a cascade of downstream signaling through pathways such

as RAS-MAPK and PI3K-AKT, which ultimately drive cell proliferation and survival. TYRA-200
blocks the ATP-binding pocket of the FGFR kinase domain, preventing autophosphorylation

and subsequent downstream signaling.
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Caption: FGF/FGFR Signaling Pathway and TYRA-200 Inhibition.
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Quantitative Data Summary
The preclinical efficacy of TYRA-200 has been demonstrated through various enzymatic and

cell-based assays. The following tables summarize the key quantitative findings.

Table 1: Enzymatic Inhibition (IC50, nM)
Target IC50 (nM) Relative Potency

FGFR2 0.47 1.0x

FGFR3 0.66 1.4x

FGFR1 1.8 3.8x

FGFR4 30.5 65x

GSK3α 35.6 76x

Data from in vitro enzymatic

assays.[4]

Table 2: Cellular Activity Against FGFR2 Alterations
(IC50, nM)
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Cell Line FGFR2 Alteration TYRA-200 IC50 (nM)

Ba/F3 Wild-Type FGFR2 3.0

Ba/F3 FGFR2 K660N 27

Ba/F3 FGFR2 K660E Not specified

Ba/F3 FGFR2 V565F (Gatekeeper) 27

Ba/F3 FGFR2 V565L (Gatekeeper) Not specified

Ba/F3 FGFR2 N540K Not specified

SNU-16 FGFR2 Amplification 9.7

AN3CA
FGFR2 Amplification, N550K

(Molecular Brake)
11

Data from cell viability assays.

[5]

Experimental Protocols
The following sections detail the methodologies used in the preclinical evaluation of TYRA-200,

based on publicly available information.

Enzymatic Assays
Objective: To determine the half-maximal inhibitory concentration (IC50) of TYRA-200
against various kinases.

Methodology: Enzymatic IC50 measurements were conducted by Reaction Biology Corp.

Purified enzymes for FGFR1, FGFR2, FGFR3, FGFR4, and GSK3α were used. All

experiments were performed under identical conditions and tested in duplicate.[4] Specific

buffer conditions, substrate concentrations, and detection methods are proprietary to the

contract research organization.

Cell Viability Assays
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Objective: To assess the effect of TYRA-200 on the viability of cancer cell lines with various

FGFR2 alterations.

Methodology:

Cells (e.g., Ba/F3, SNU-16, AN3CA) were seeded in appropriate multi-well plates.

After a period of cell adherence and growth, cells were treated with a dose range of

TYRA-200.

The duration of treatment was cell-line dependent, ranging from 72 to 120 hours.

Cell viability was quantified using the CellTiter-Glo® 2.0 Assay (Promega).

IC50 values were calculated from dose-response curves, with values averaged from three

independent experiments.[4]

Downstream Signaling Analysis
Objective: To confirm that TYRA-200 inhibits FGFR2-mediated downstream signaling.

Methodology:

SNU-16 cells were plated and allowed to reach approximately 60-70% confluency

overnight.

Cells were then treated with either vehicle, 100 nM AZD4547 (a comparator FGFR

inhibitor), or 100 nM TYRA-200 for 24 hours.

For protein analysis, cells were treated with 50 nM of the compound for 2 hours.

Protein detection and quantification were performed via capillary electrophoresis using the

Simple Western Jess™ system.[4] Specific antibodies used for the detection of

phosphorylated and total signaling proteins (e.g., p-ERK, ERK, p-AKT, AKT) were not

specified in the available literature.

RNA Sequencing

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/product/b15544667?utm_src=pdf-body
https://www.benchchem.com/product/b15544667?utm_src=pdf-body
https://tyrabio.investorroom.com/2022-10-13-Tyra-Biosciences-to-Present-Preclinical-Data-on-TYRA-200,-an-FGFR1-2-3-Inhibitor,-at-34th-EORTC-NCI-AACR-Symposium-on-Molecular-Targets-and-Cancer-Therapeutics
https://www.benchchem.com/product/b15544667?utm_src=pdf-body
https://www.benchchem.com/product/b15544667?utm_src=pdf-body
https://tyrabio.investorroom.com/2022-10-13-Tyra-Biosciences-to-Present-Preclinical-Data-on-TYRA-200,-an-FGFR1-2-3-Inhibitor,-at-34th-EORTC-NCI-AACR-Symposium-on-Molecular-Targets-and-Cancer-Therapeutics
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15544667?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Objective: To identify potential biomarkers of TYRA-200 activity.

Methodology:

SNU-16 cells were treated with vehicle, 100 nM AZD4547, or 100 nM TYRA-200 for 24

hours.

Following treatment, cells were collected for RNA extraction.

RNA sequencing analysis was performed.[4] Detailed information regarding library

preparation, sequencing platform, and bioinformatic analysis pipeline is not publicly

available.

In Vivo Xenograft Models
Objective: To evaluate the anti-tumor efficacy of TYRA-200 in a living organism.

Methodology:

Mouse xenograft models were established by inoculating mice with either Ba/F3 cells

expressing the FGFR2 V565F gatekeeper mutation or AN3CA cells (FGFR2 amplification

and N550K mutation).

Once tumors were established, mice were treated orally with either vehicle, TYRA-200
(e.g., 10 and 15 mg/kg b.i.d.), or a comparator drug like futibatinib (e.g., 15 mg/kg q.d.).[5]

Tumor volume was monitored over the course of the 10-day study period.[5] The specific

mouse strain, number of cells injected, and detailed tumor measurement protocols were

not specified.

The workflow for a typical in vivo efficacy study is depicted below.
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Caption: Generalized Workflow for In Vivo Xenograft Efficacy Studies.
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Clinical Development
TYRA-200 is currently being evaluated in a Phase 1 clinical trial, SURF201 (NCT06160752).[6]

This multi-center, open-label study is designed to assess the safety, tolerability,

pharmacokinetics, and preliminary anti-tumor activity of TYRA-200 in patients with advanced

solid tumors harboring activating FGFR2 gene alterations, including intrahepatic

cholangiocarcinoma.[6] The trial is enrolling patients who have previously been treated and

have developed resistance to other FGFR inhibitors.

Conclusion
TYRA-200 is a potent, selective, and orally bioavailable FGFR1/2/3 inhibitor designed to

overcome the limitations of existing FGFR-targeted therapies. Its core mechanism of action

centers on the robust inhibition of wild-type FGFR2 and, critically, a wide range of clinically

relevant resistance mutations. Preclinical data demonstrate significant enzymatic and cellular

potency, leading to the inhibition of downstream signaling and dose-dependent tumor

regression in in vivo models. The ongoing clinical evaluation of TYRA-200 will be crucial in

determining its therapeutic potential for patients with FGFR-driven cancers who have

exhausted other treatment options.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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